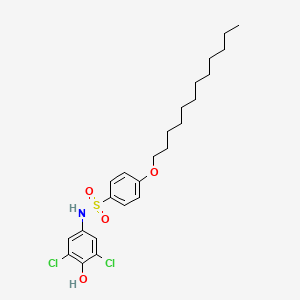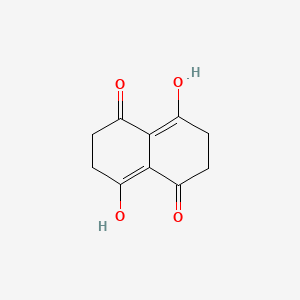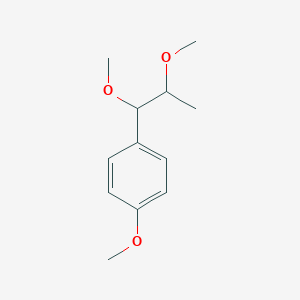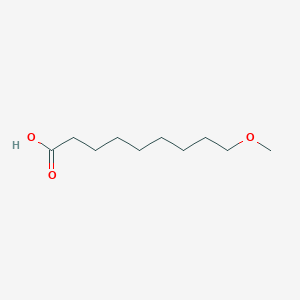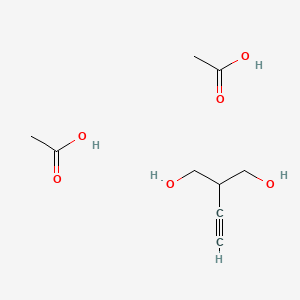
Acetic acid;2-ethynylpropane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-ethynylpropane-1,3-diol is a chemical compound with the molecular formula C₅H₆O₃ It is a diol, meaning it contains two hydroxyl groups (-OH), and it also has an ethynyl group (-C≡CH) attached to the propane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-ethynylpropane-1,3-diol can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with formaldehyde in the presence of a base to form 2-ethynylpropane-1,3-diol. This intermediate can then be acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
Acetic acid;2-ethynylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include aldehydes, ketones, and carboxylic acids.
Reduction: The major products are alkanes and alkenes.
Substitution: The major products depend on the substituent introduced, such as alkyl halides.
科学的研究の応用
Acetic acid;2-ethynylpropane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.
Industry: The compound is used in the production of polymers and other materials.
作用機序
The mechanism of action of acetic acid;2-ethynylpropane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The ethynyl group can undergo addition reactions, making the compound reactive and versatile in chemical synthesis.
類似化合物との比較
Similar Compounds
Ethylene glycol: A simple diol with two hydroxyl groups.
Propylene glycol: Another diol with a similar structure but without the ethynyl group.
Butane-1,4-diol: A diol with a longer carbon chain.
Uniqueness
Acetic acid;2-ethynylpropane-1,3-diol is unique due to the presence of both hydroxyl and ethynyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
136155-05-0 |
|---|---|
分子式 |
C9H16O6 |
分子量 |
220.22 g/mol |
IUPAC名 |
acetic acid;2-ethynylpropane-1,3-diol |
InChI |
InChI=1S/C5H8O2.2C2H4O2/c1-2-5(3-6)4-7;2*1-2(3)4/h1,5-7H,3-4H2;2*1H3,(H,3,4) |
InChIキー |
ULTACXUHQZAWDA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.C#CC(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


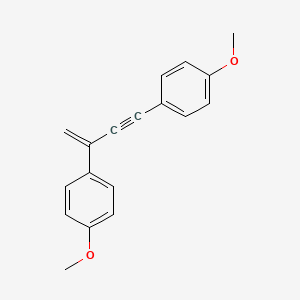
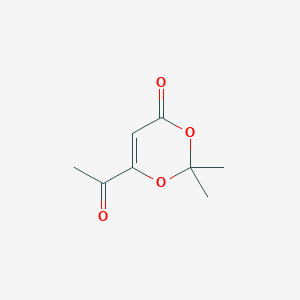
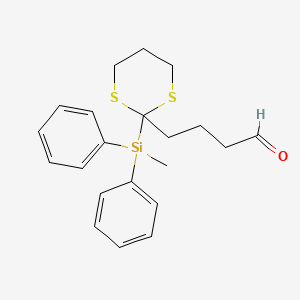
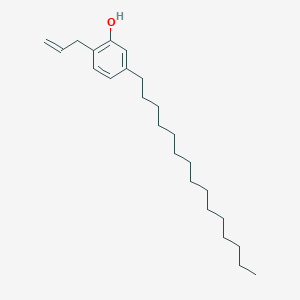
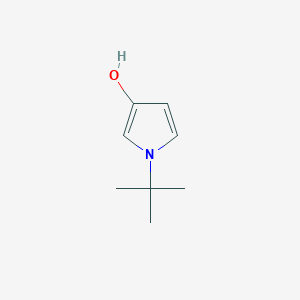
![(S)-2-[(S)-2-((S)-2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-propionylamino]-succinic acid](/img/structure/B14264357.png)
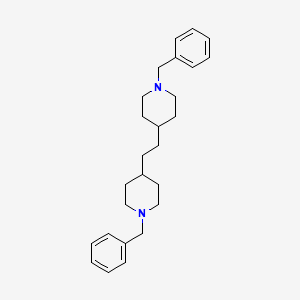
![Benzene, [[1-(azidomethyl)cyclopentyl]seleno]-](/img/structure/B14264367.png)
![2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole](/img/structure/B14264378.png)

